molecular formula C11H18N2O B6496884 2-[2-(propan-2-yl)-1H-imidazol-1-yl]cyclopentan-1-ol CAS No. 1179110-52-1

2-[2-(propan-2-yl)-1H-imidazol-1-yl]cyclopentan-1-ol

Cat. No.: B6496884
CAS No.: 1179110-52-1
M. Wt: 194.27 g/mol
InChI Key: WUCJSIYBKBJLGC-UHFFFAOYSA-N
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Description

Structural Features and Molecular Properties 2-[2-(Propan-2-yl)-1H-imidazol-1-yl]cyclopentan-1-ol is a heterocyclic compound characterized by a cyclopentanol backbone fused to an imidazole ring substituted with an isopropyl group (propan-2-yl) at the 2-position. Its molecular formula is C11H18N2O, with a molecular weight of 194.28 g/mol (calculated from structural analogs in ). The hydroxyl group on the cyclopentane ring enhances polarity, while the isopropyl substituent contributes steric bulk and lipophilicity, influencing its solubility and biological interactions.

Such compounds are explored for pharmacological applications, particularly as enzyme inhibitors or antimicrobial agents, due to the imidazole moiety’s ability to mimic histidine residues in proteins .

Properties

IUPAC Name

2-(2-propan-2-ylimidazol-1-yl)cyclopentan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O/c1-8(2)11-12-6-7-13(11)9-4-3-5-10(9)14/h6-10,14H,3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUCJSIYBKBJLGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC=CN1C2CCCC2O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(propan-2-yl)-1H-imidazol-1-yl]cyclopentan-1-ol typically involves the formation of the imidazole ring followed by its attachment to the cyclopentanol structure. One common method involves the reaction of glyoxal and ammonia to form the imidazole ring, which is then further modified to introduce the propan-2-yl group . The cyclopentanol structure can be synthesized through various organic reactions, including cyclization and reduction processes .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The exact methods can vary depending on the desired scale and application .

Chemical Reactions Analysis

Types of Reactions

2-[2-(propan-2-yl)-1H-imidazol-1-yl]cyclopentan-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce different alcohols or amines .

Scientific Research Applications

2-[2-(propan-2-yl)-1H-imidazol-1-yl]cyclopentan-1-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[2-(propan-2-yl)-1H-imidazol-1-yl]cyclopentan-1-ol involves its interaction with specific molecular targets. The imidazole ring can bind to enzymes or receptors, modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Table 1: Structural Comparison of Imidazole-Cyclopentanol Derivatives

Compound Name Molecular Formula Substituents Key Structural Differences Reference
2-[2-(Propan-2-yl)-1H-imidazol-1-yl]cyclopentan-1-ol C11H18N2O -OH (cyclopentanol), 2-isopropylimidazole Bulky isopropyl group
2-(1-Ethyl-1H-imidazol-2-yl)cyclopentan-1-ol C10H16N2O -OH, 2-ethylimidazole Smaller ethyl group; reduced lipophilicity
2-(1H-Imidazol-1-yl)cyclopentan-1-ol C8H12N2O -OH, unsubstituted imidazole Lacks alkyl substituents; higher polarity
1-[(1H-Imidazol-1-yl)methyl]cyclopentan-1-ol C10H15N2O -OH, imidazole attached via methylene Flexible linker; altered spatial geometry
1-{[2-(Propan-2-yl)-1H-imidazol-1-yl]methyl}cyclobutan-1-ol C11H18N2O Cyclobutane ring, methylene linker Smaller ring size; increased ring strain

Unique Features of this compound

  • Steric and Electronic Profile : The isopropyl group provides steric hindrance that may protect the imidazole ring from metabolic degradation, extending half-life in vivo .
  • Dual Functionality : The hydroxyl group enables hydrogen bonding with biological targets (e.g., enzymes), while the imidazole ring facilitates π-π stacking or metal coordination .
  • Comparative Stability: Unlike 2-(1H-imidazol-1-yl)ethanol, which is prone to oxidation, the cyclopentanol backbone in the target compound offers greater structural stability .

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